

Ald-Ph-PEG12-TFP Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Ald-Ph-PEG12-TFP ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of **Ald-Ph-PEG12-TFP ester**, a heterobifunctional linker widely utilized in bioconjugation and drug delivery. This document details the unique characteristics of this reagent, offers structured data on its properties, and provides comprehensive experimental protocols for its use.

Introduction to Ald-Ph-PEG12-TFP Ester

Ald-Ph-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester is a versatile crosslinking reagent that features two distinct reactive functionalities at opposite ends of a 12-unit polyethylene glycol (PEG) spacer. The TFP ester provides high reactivity and stability for covalent modification of primary amines, while the benzaldehyde group enables chemoselective ligation with aminoxy- or hydrazide-containing molecules. The hydrophilic PEG12 chain enhances the solubility of the reagent and the resulting bioconjugate in aqueous environments, potentially reducing aggregation and immunogenicity.^{[1][2][3][4]}

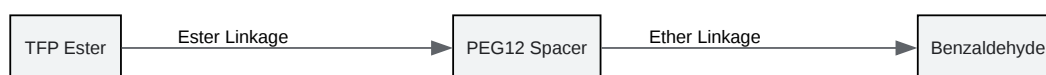
Molecular Structure and Chemical Properties

The unique architecture of **Ald-Ph-PEG12-TFP ester** underpins its utility in creating well-defined bioconjugates.

Structure:

Amine-Reactive
(forms stable amide bond)

Aminoxy/Hydrazide-Reactive
(forms stable oxime/hydrazone bond)



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Caption: Molecular components of **Ald-Ph-PEG12-TFP ester**.

Key Chemical Properties:

The defining features of **Ald-Ph-PEG12-TFP ester** are its dual reactivity and the physicochemical contributions of its PEG spacer. The TFP ester is a highly efficient acylating agent for primary amines, offering advantages over the more common N-hydroxysuccinimide (NHS) esters.[1][5] The benzaldehyde group provides a bioorthogonal handle for subsequent conjugation reactions.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Ald-Ph-PEG12-TFP ester** and compare the stability of TFP esters to NHS esters.

Property	Value	Reference
Molecular Formula	C41H59F4NO16	[8]
Molecular Weight	897.9 g/mol	[8]
CAS Number	2055105-36-5	[8]
Purity	≥95%	[8]
Storage	-20°C, desiccated	[3]

pH	TFP Ester Half-Life (hours)	NHS Ester Half-Life (hours)	Reference
7.0	~8	~4.2	[6]
8.0	~4	~1.3	[6]
8.5	Not explicitly stated, but stable for several hours	~0.5-1	[9]
10.0	~6.5	~0.65	[6]

Note: Half-life data is based on studies of TFP and NHS esters on self-assembled monolayers and provides a strong indication of their relative stability in aqueous solutions.

Solvent	Solubility of PEG Compounds	Reference
Water	Soluble	[4]
Ethanol	Soluble	[4]
Dimethylformamide (DMF)	Soluble	[4]
Dimethyl sulfoxide (DMSO)	Soluble	[4]
Dichloromethane (DCM)	Soluble	[10]
Chloroform	Soluble	[10]
Hexane	Insoluble	[10]

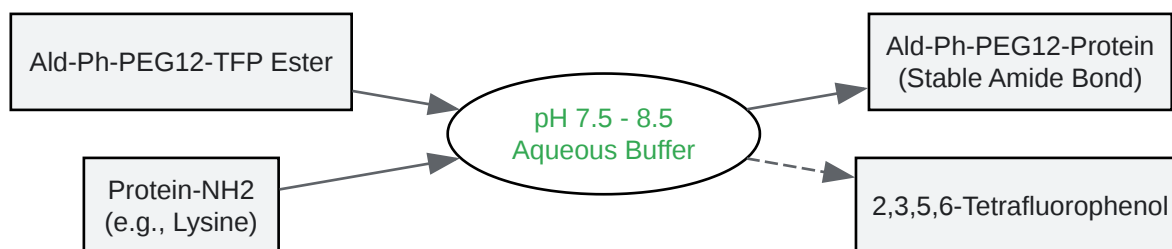
Note: While specific solubility data for **Ald-Ph-PEG12-TFP ester** is not readily available, the PEG12 component ensures good solubility in a wide range of aqueous and organic solvents.

Signaling Pathways and Reaction Mechanisms

The utility of **Ald-Ph-PEG12-TFP ester** lies in its ability to facilitate two distinct and highly selective conjugation reactions.

TFP Ester-Amine Coupling

The TFP ester reacts with primary amines, such as the ϵ -amino group of lysine residues in proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH.[5]
[11]

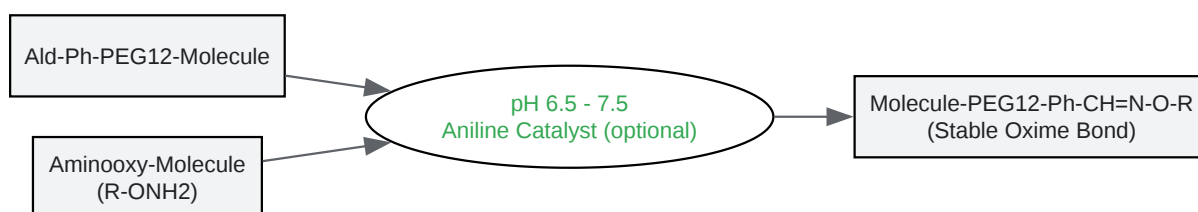


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Caption: TFP ester-amine conjugation pathway.

Aldehyde-Aminooxy Ligation (Oxime Formation)

The benzaldehyde group undergoes a chemoselective reaction with an aminooxy group to form a stable oxime linkage. This reaction, often referred to as an oxime ligation, is bioorthogonal and can be catalyzed by aniline or its derivatives, particularly at neutral pH.^{[7][9][12]}



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Caption: Aldehyde-aminooxy (oxime) ligation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the use of **Ald-Ph-PEG12-TFP ester** in bioconjugation.

Protocol 1: Conjugation of Ald-Ph-PEG12-TFP Ester to a Protein

This protocol describes the first step of a two-step conjugation, where the TFP ester is reacted with primary amines on a protein.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- **Ald-Ph-PEG12-TFP ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching solution: 1 M Tris-HCl, pH 8.0

- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of **Ald-Ph-PEG12-TFP ester** in anhydrous DMF or DMSO.
- Conjugation Reaction:
 - While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved **Ald-Ph-PEG12-TFP ester**. The optimal molar ratio should be determined empirically for each protein.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
- Quenching (Optional): Add the quenching solution to a final concentration of 50 mM to react with any excess TFP ester. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted **Ald-Ph-PEG12-TFP ester** and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Confirm conjugation and assess the purity of the aldehyde-functionalized protein using SDS-PAGE (expect a shift in molecular weight) and mass spectrometry.
 - Quantify the number of aldehyde groups introduced per protein molecule using an aldehyde quantification assay.

Protocol 2: Oxime Ligation of an Aldehyde-Functionalized Protein

This protocol details the second step, where the introduced aldehyde is reacted with an aminoxy-containing molecule.

Materials:

- Aldehyde-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
- Aminoxy-containing molecule (e.g., aminoxy-biotin, aminoxy-fluorophore)
- Aniline catalyst solution (optional): 100 mM aniline in reaction buffer. Caution: Aniline is toxic and should be handled with appropriate safety precautions.
- Purification system

Procedure:

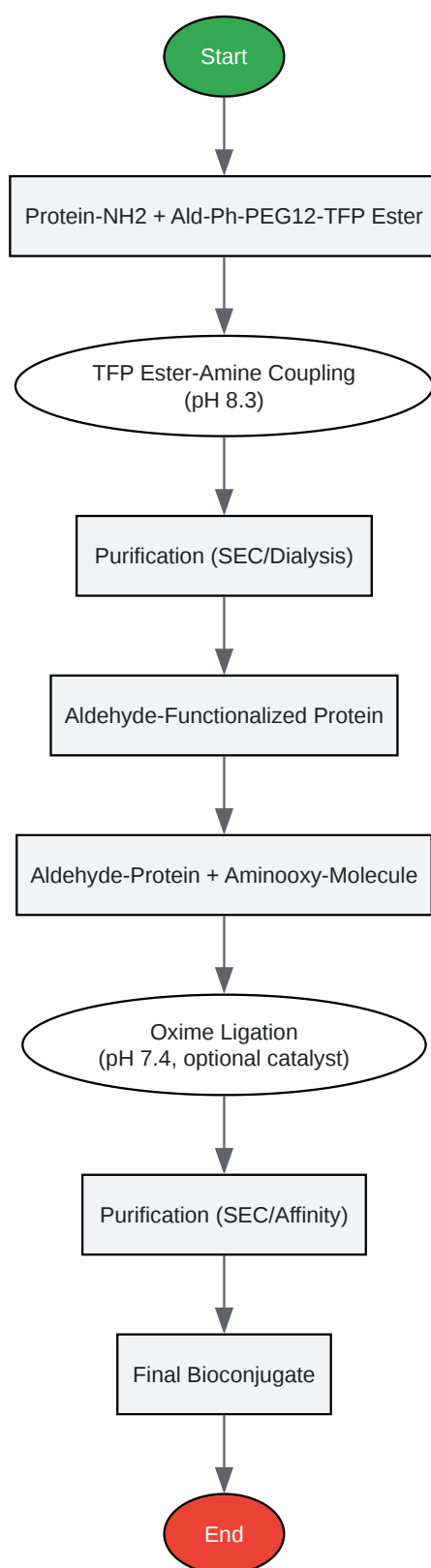
- Reactant Preparation:
 - Prepare a stock solution of the aminoxy-containing molecule in an appropriate solvent (e.g., water, DMSO).
- Ligation Reaction:
 - To the aldehyde-functionalized protein, add a 10- to 50-fold molar excess of the aminoxy-containing molecule.
 - If using a catalyst, add the aniline solution to a final concentration of 10-100 mM.[\[9\]](#)[\[12\]](#)
 - Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
- Purification: Purify the final bioconjugate from excess reagents using a suitable method such as SEC, affinity chromatography (if applicable), or dialysis.
- Characterization:
 - Confirm the final conjugation using SDS-PAGE, UV-Vis spectroscopy (if a chromophore was introduced), and mass spectrometry.

- Determine the final degree of labeling (DOL) to quantify the number of molecules conjugated per protein.

Experimental and Logical Workflows

Two-Step Bioconjugation Workflow

This diagram illustrates the overall workflow for a two-step conjugation using **Ald-Ph-PEG12-TFP ester**.



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Caption: Two-step bioconjugation workflow.

Conclusion

Ald-Ph-PEG12-TFP ester is a powerful and versatile tool for researchers in drug development and various life sciences fields. Its dual-functional nature, coupled with the enhanced stability of the TFP ester and the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex bioconjugates. The detailed protocols and structured data provided in this guide aim to facilitate the successful application of this reagent in a variety of research and development settings.

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